molecular formula C6H6N2 B12914675 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-80-1

2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B12914675
CAS No.: 578006-80-1
M. Wt: 106.13 g/mol
InChI Key: IUINJUKUKQCSJU-UHFFFAOYSA-N
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Description

2,8-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with the molecular formula C8H8N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic compounds. One common method involves the reaction of a 2,4-dihydroxoquinoline derivative through a series of steps to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like dimethyldichlorosilane under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its antimicrobial and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and proteins. For example, it is believed to inhibit β-tubulin, a protein involved in cell division, which may explain its anticancer activity . The compound’s structure allows it to bind to specific active sites, disrupting normal cellular processes.

Comparison with Similar Compounds

2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene can be compared to other bicyclic compounds such as benzocyclobutene and imidazoquinolines. While benzocyclobutene is primarily used in materials science, imidazoquinolines are known for their immunomodulatory and antiviral activities The unique structure of 2,8-Diazabicyclo[42

Biological Activity

2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound known for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and antimicrobial activities. The following sections will explore the biological activity of this compound based on recent research findings.

  • CAS Number : 578006-80-1
  • Molecular Formula : C8H8N2
  • Molecular Weight : 136.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and inflammation.
  • Receptor Modulation : The compound can act on various receptors that play roles in cell signaling pathways related to growth and inflammation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated anticancer activity against breast cancer cell lines with IC50 values in the micromolar range.
Reported significant antibacterial effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Showed anti-inflammatory properties by reducing TNF-alpha levels in LPS-stimulated macrophages.

Case Studies

  • Anticancer Activity Study :
    • A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells.
    • Results indicated that treatment led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased caspase activity.
  • Antimicrobial Evaluation :
    • In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli.
    • The results demonstrated a significant reduction in bacterial growth compared to controls.
  • Inflammation Model :
    • Using an animal model of acute inflammation, researchers found that administration of the compound led to reduced swelling and pain response compared to untreated groups.

Properties

CAS No.

578006-80-1

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2,8-diazabicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C6H6N2/c1-2-5-4-8-6(5)7-3-1/h1-3H,4H2,(H,7,8)

InChI Key

IUINJUKUKQCSJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N1)N=CC=C2

Origin of Product

United States

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